

Synthesis Route for 1-(2-Chlorophenyl)vinylboronic Acid Pinacol Ester

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Compound of Interest

Compound Name: *1-(2-Chlorophenyl)vinylboronic acid pinacol ester*

CAS No.: *1239700-56-1*

Cat. No.: *B3339775*

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Executive Summary

Target Molecule: **1-(2-Chlorophenyl)vinylboronic acid pinacol ester** Primary Application: Suzuki-Miyaura coupling partner for synthesizing sterically congested 1,1-disubstituted styrenes and drug scaffolds.

This technical guide details the most robust, scalable, and regioselective route to **1-(2-chlorophenyl)vinylboronic acid pinacol ester**. While direct hydroboration of alkynes typically yields linear (

) vinyl boronates, and lithiation strategies are incompatible with the sensitive ortho-chloro substituent (risk of benzyne formation), the Enol Triflate Activation Route provides a reliable solution.

This protocol utilizes 2'-chloroacetophenone as a cost-effective starting material, converting it to the corresponding enol triflate followed by a Palladium-catalyzed Miyaura borylation. This method ensures exclusive 1,1-regioselectivity and high functional group tolerance.

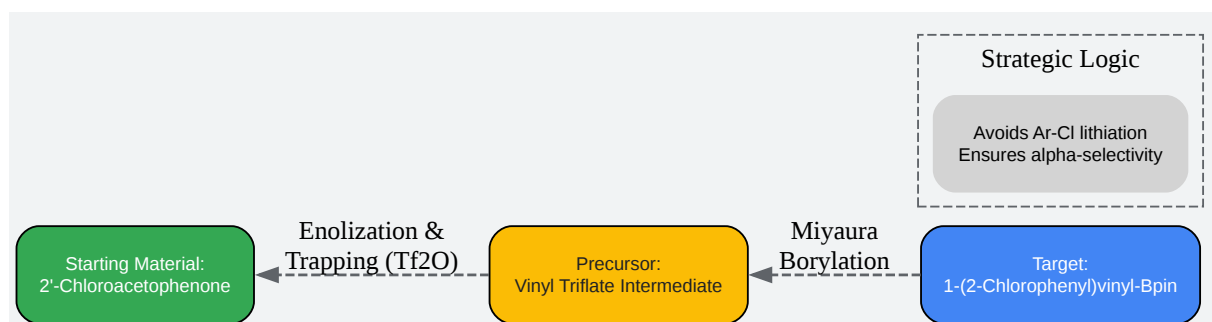
Part 1: Retrosynthetic Analysis & Strategy

The synthesis is designed to overcome two primary challenges:

- Regiocontrol: Ensuring the boron moiety attaches at the α -position (geminal to the aryl ring).
- Chemoselectivity: Preserving the Ar-Cl bond, which is susceptible to oxidative addition by low-valent metals or elimination by strong bases.

Strategic Disconnection

The target is disconnected at the C-B bond, leading to a vinyl electrophile. The vinyl electrophile is traced back to the corresponding ketone via enolization.



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Figure 1: Retrosynthetic strategy prioritizing regiocontrol and halide tolerance.

Part 2: Experimental Protocols

Step 1: Synthesis of 1-(2-Chlorophenyl)vinyl trifluoromethanesulfonate

This step establishes the olefin geometry and activates the position for borylation. The use of a non-nucleophilic base (2,6-lutidine) is critical to prevent attack on the triflic anhydride or the electrophilic ketone.

Reagents:

- 2'-Chloroacetophenone (CAS: 2142-68-9)
- Trifluoromethanesulfonic anhydride () (CAS: 358-23-6)
- 2,6-Lutidine (CAS: 108-48-5)
- Dichloromethane (DCM), anhydrous

Protocol:

- Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
- Solvation: Charge the flask with 2'-chloroacetophenone (10.0 g, 64.7 mmol) and anhydrous DCM (150 mL). Cool the solution to -78 °C using a dry ice/acetone bath.
- Base Addition: Add 2,6-lutidine (9.0 mL, 77.6 mmol, 1.2 equiv) dropwise via syringe. Stir for 10 minutes.
- Activation: Add (13.0 mL, 77.6 mmol, 1.2 equiv) dropwise over 20 minutes. Caution: Reaction is exothermic. Maintain internal temperature below -60 °C.
- Warming: Allow the reaction to warm slowly to room temperature over 4 hours. The solution will turn from colorless to pale yellow/brown.
- Workup: Quench with saturated aqueous (100 mL). Extract the aqueous layer with DCM (mL).
- Purification: Wash combined organics with 1M HCl (cold, rapid wash to remove lutidine), then brine. Dry over

, filter, and concentrate in vacuo.

- Isolation: Flash column chromatography (SiO₂, 5% EtOAc/Hexanes) yields the vinyl triflate as a colorless oil.

Critical Quality Attribute (CQA): The product must be free of residual acid to prevent decomposition. Store at -20 °C under argon.

Step 2: Miyaura Borylation (The C-B Bond Formation)

This step utilizes a Palladium-catalyzed cross-coupling between the vinyl triflate and bis(pinacolato)diboron (

).

Reagents:

- Vinyl Triflate (from Step 1)
- Bis(pinacolato)diboron (
) (CAS: 73183-34-3)
- Potassium Acetate (KOAc), anhydrous
- Catalyst:
 or
- Solvent: 1,4-Dioxane (degassed)

Protocol:

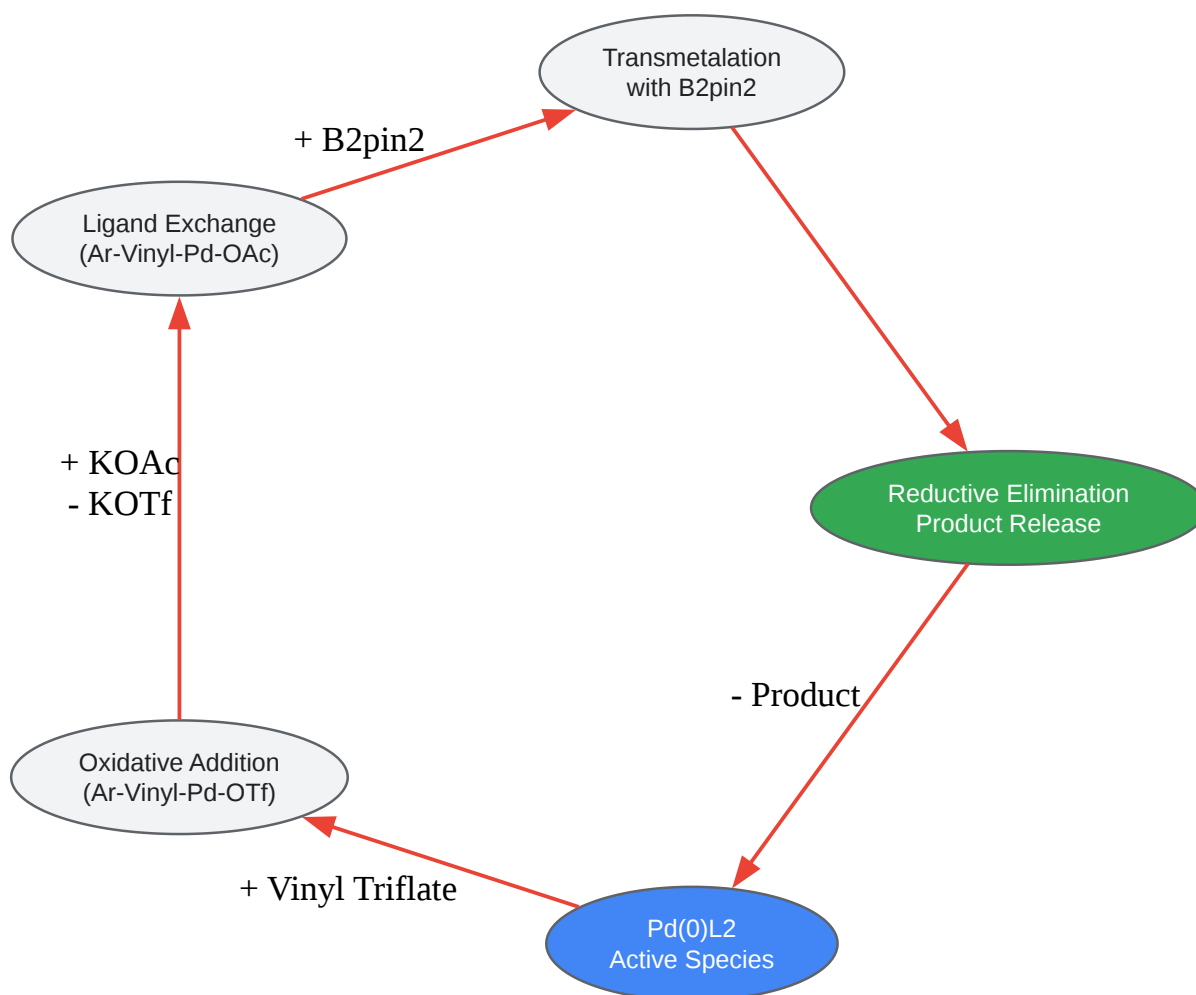
- Inerting: Charge a reaction vessel with
 (1.1 equiv), KOAc (3.0 equiv), and the Pd catalyst (3 mol%). Evacuate and backfill with Argon (
).

- Addition: Dissolve the vinyl triflate (1.0 equiv) in anhydrous, degassed 1,4-dioxane (0.2 M concentration) and transfer to the reaction vessel via cannula.
- Reaction: Heat the mixture to 80 °C for 6–12 hours. Monitor by TLC or LC-MS.
 - Note: The Ar-Cl bond is stable under these conditions provided the temperature does not exceed 100 °C and strong bases (like alkoxides) are avoided. KOAc is mild and specific for this transformation.
- Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black. Wash the pad with EtOAc.
- Purification: Concentrate the filtrate. Purify via flash chromatography (SiO₂).
 - Stationary Phase Note: Silica gel can induce protodeboronation. Deactivate silica with 1% in hexanes prior to loading, or use neutral alumina.

Part 3: Mechanistic Insight & Data

Catalytic Cycle (Miyaura Borylation)

The mechanism proceeds via a Pd(0)/Pd(II) cycle. The key distinction from standard cross-couplings is that the boron source acts as the nucleophile via transmetalation from the "ate" complex formed with acetate.



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Figure 2: Catalytic cycle for the borylation of vinyl triflates.

Analytical Data Summary

The following table summarizes expected analytical signatures for validation.

Parameter	Method	Expected Signature
Proton NMR	NMR (CDCl ₃)	Vinyl protons: Two singlets (or narrow doublets) at 5.8–6.2 ppm. Pinacol methyls: Singlet at 1.2–1.3 ppm (12H).
Boron NMR	NMR	Broad singlet at ~30 ppm (characteristic of boronate esters).
Mass Spec	HRMS (ESI+)	or . Isotope pattern must show distinct ratio (3:1).
Impurity	HPLC	Primary impurity is the protodeboronated styrene (1- chloro-2-vinylbenzene) if moisture is present.

Part 4: Troubleshooting & Optimization

Protodeboronation

- Symptom: Observation of 2-chlorostyrene in the crude mixture.
- Cause: Presence of water or excessive heat during the reaction or workup.
- Correction: Ensure Dioxane is rigorously dried (molecular sieves). Do not use aqueous workup for the final step if possible; filter and concentrate directly.

Coupling at the Aryl Chloride^{[1][2]}

- Symptom: Formation of bis-borylated products or dimers.

- Cause: Catalyst is too active or temperature is too high (>100°C).
- Correction: Switch from

to

. The bidentate ligand (dppf) favors the borylation of the triflate over the oxidative addition into the sterically hindered ortho-chloro aryl bond.

Low Yield of Triflate

- Symptom: Recovered ketone.
- Cause: Enolization incomplete or hydrolysis of triflate during workup.
- Correction: Ensure

is high quality (clear, not brown). Perform the HCl wash rapidly and at

.

References

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Sources

- 1. Miyaura Borylation Reaction [organic-chemistry.org]
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